17-beta-Hydroxy Exemestane

Descripción general

Descripción

El 17β-Hidroxi Exemestano es un metabolito del Exemestano, un inhibidor de la aromatasa esteroideo utilizado principalmente en el tratamiento del cáncer de mama con receptores de estrógenos positivos en mujeres posmenopáusicas . Este compuesto juega un papel crucial en la reducción de los niveles de estrógeno al inhibir la enzima aromatasa, que convierte los andrógenos en estrógenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 17β-Hidroxi Exemestano implica múltiples pasos, comenzando con el compuesto padre Exemestano. La ruta sintética principal incluye la reducción del Exemestano para formar 17β-Dihidro Exemestano, seguido de glucuronidación para producir 17β-Hidroxi Exemestano . Las condiciones de reacción suelen implicar el uso de agentes reductores y enzimas específicas para facilitar la conversión .

Métodos de producción industrial: La producción industrial del 17β-Hidroxi Exemestano sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) para garantizar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El 17β-Hidroxi Exemestano experimenta varias reacciones químicas, incluyendo:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.

Sustitución: Las condiciones varían según el sustituyente que se introduzca.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y cetónicos del 17β-Hidroxi Exemestano .

Aplicaciones Científicas De Investigación

Chemistry

- Analytical Reference Standard : 17-beta-Hydroxy Exemestane serves as a reference standard in analytical chemistry for quantifying Exemestane and its metabolites. It is essential for method development and validation in pharmacokinetic studies.

- Chemical Reactions : The compound undergoes various chemical reactions including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

- Enzyme Activity Studies : Research has focused on the effects of this compound on enzyme activity and hormone regulation. It has been shown to bind to androgen receptors, suggesting potential androgenic effects that could influence bone health .

- Cell Proliferation Studies : In vitro studies indicate that this compound can stimulate cell cycle progression in breast cancer cell lines, demonstrating its dual role as both an anti-estrogen and an androgenic compound .

Medicine

- Breast Cancer Treatment : The primary application of this compound is in the treatment of estrogen receptor-positive breast cancer. Clinical trials have demonstrated that patients receiving Exemestane experience improved outcomes compared to those on alternative therapies like Tamoxifen .

- Pharmacogenetics : Studies have explored genetic variations affecting metabolism of Exemestane, particularly focusing on UGT2B17 copy number variations that influence plasma levels of its metabolites, which could impact therapeutic efficacy and safety .

Industry

- Pharmaceutical Production : In the pharmaceutical industry, this compound is utilized in the synthesis of Exemestane-based medications and as a quality control standard to ensure consistency in drug formulation.

Clinical Trials

- Intergroup Exemestane Study : This pivotal trial involved over 4,700 postmenopausal women who had previously undergone treatment with Tamoxifen. Results indicated a significant reduction in the risk of breast cancer recurrence among those switched to Exemestane after Tamoxifen therapy .

- Pharmacogenetic Insights : A study assessing UGT2B17 polymorphisms revealed that variations significantly affect the metabolism of 17-beta-Dihydroexemestane, providing insights into personalized treatment strategies for breast cancer patients .

Mecanismo De Acción

El 17β-Hidroxi Exemestano ejerce sus efectos uniéndose irreversiblemente al sitio activo de la enzima aromatasa, lo que lleva a su inhibición permanente . Esto evita la conversión de andrógenos a estrógenos, lo que reduce los niveles de estrógeno en el cuerpo . Los objetivos moleculares incluyen la enzima aromatasa y los receptores de estrógeno .

Compuestos similares:

Anastrozol: Un inhibidor de la aromatasa no esteroideo utilizado en el tratamiento del cáncer de mama.

Letrozol: Otro inhibidor de la aromatasa no esteroideo con un mecanismo de acción similar.

Singularidad del 17β-Hidroxi Exemestano: A diferencia de los inhibidores de la aromatasa no esteroideos, el 17β-Hidroxi Exemestano es un compuesto esteroideo, que puede ejercer efectos beneficiosos adicionales sobre la salud ósea a través de su actividad androgénica . Esto lo hace único en comparación con otros inhibidores de la aromatasa .

Comparación Con Compuestos Similares

Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

Uniqueness of 17β-Hydroxy Exemestane: Unlike non-steroidal aromatase inhibitors, 17β-Hydroxy Exemestane is a steroidal compound, which may exert additional beneficial effects on bone health through its androgenic activity . This makes it unique compared to other aromatase inhibitors .

Actividad Biológica

17-beta-Hydroxy Exemestane, a metabolite of the aromatase inhibitor exemestane, has garnered attention for its unique biological activities, particularly in the context of breast cancer treatment. This article delves into the compound's biological effects, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant case studies.

Overview of Exemestane and Its Metabolites

Exemestane is a steroidal aromatase inhibitor used primarily for treating hormone-dependent breast cancer in postmenopausal women. Upon administration, it undergoes extensive metabolism, resulting in several active metabolites, including this compound (17β-DHE) and its cysteine conjugates. These metabolites play significant roles in modulating estrogen levels and influencing cancer cell behavior.

Binding Affinity

This compound exhibits a unique binding profile to steroid receptors:

- Androgen Receptor (AR) : It binds strongly to AR, exhibiting an IC50 value comparable to that of dihydrotestosterone (DHT) . This interaction suggests potential androgenic activity that may contribute to its biological effects.

- Estrogen Receptor (ER) : The binding affinity to ER is significantly weaker, indicating a selective action that may reduce estrogenic stimulation in breast cancer cells .

Cellular Effects

Research indicates that this compound influences cell proliferation and gene expression through both ER and AR pathways:

- At high concentrations, it promotes cell cycle progression in MCF-7 and T47D breast cancer cells via ER activation.

- At lower concentrations, it selectively activates AR in T47D cells, leading to increased AR protein levels and downregulation of ERalpha .

In Vitro Studies

A study analyzing the effects of this compound on breast cancer cell lines demonstrated:

- Proliferation : The compound induced proliferation at high concentrations (sub-micromolar to micromolar range) through ER activation.

- AR Activation : At low nanomolar concentrations, it activated AR selectively in T47D cells, paralleling the effects observed with R1881, a known synthetic androgen .

In Vivo Studies

In vivo assessments have shown that this compound contributes to lowering circulating estrogen levels. The metabolite's ability to inhibit aromatase activity was confirmed through studies measuring estrone formation in ovarian tissues. Notably:

- Inhibition Potency : 17-beta-DHE exhibited significant inhibition of estrone formation at 10 µM concentration (63% inhibition), highlighting its potential as an effective modulator of estrogen synthesis .

- Pharmacokinetics : The pharmacokinetic profile indicates high circulating levels of 17-beta-DHE in patients undergoing treatment with exemestane, suggesting its relevance in therapeutic outcomes .

Data Summary Table

| Parameter | Value |

|---|---|

| IC50 for AR Binding | 10.44 nM (strong affinity) |

| IC50 for Estrone Formation | 9.2 ± 2.7 µM (significant inhibition) |

| Proliferation Induction | High concentrations induce cell cycle progression |

| Circulating Levels | High levels observed in patients on exemestane |

| Mechanism of Action | Dual action via ER and AR pathways |

Implications for Therapy

The dual activity of this compound as both an androgen and a weak estrogen modulator presents intriguing possibilities for breast cancer therapy. Its ability to activate AR may offer protective effects on bone density, which is often compromised during aromatase inhibitor therapy . Furthermore, understanding the pharmacodynamics of this metabolite could lead to more personalized approaches in managing hormone receptor-positive breast cancers.

Propiedades

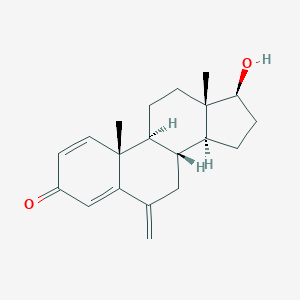

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.